molecular formula C16H32Si2 B14528641 Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl- CAS No. 62347-03-9

Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-

Cat. No.: B14528641
CAS No.: 62347-03-9
M. Wt: 280.59 g/mol
InChI Key: ZVLVZEUIVRLDKZ-UHFFFAOYSA-N
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Description

Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) is a chemical compound with the molecular formula C16H30Si2 It is a derivative of silane, characterized by the presence of a 4,6-dimethyl-1,3-phenylene group linked to two trimethylsilyl groups via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) typically involves the reaction of 4,6-dimethyl-1,3-phenylenedimethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is subsequently converted to the desired product through further reaction with trimethylchlorosilane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted silane derivatives .

Scientific Research Applications

Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) involves its interaction with various molecular targets. The trimethylsilyl groups can interact with hydroxyl groups, leading to the formation of stable silyl ethers. This interaction is crucial in applications such as biomolecule stabilization and drug delivery .

Comparison with Similar Compounds

Similar Compounds

  • Silane, ((4,5-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-)
  • Silane, ((2,5-dimethyl-1,4-phenylene)bis(methylene))bis(trimethyl-)
  • 1,4-Bis(trimethylsilyl)benzene

Uniqueness

Silane, ((4,6-dimethyl-1,3-phenylene)bis(methylene))bis(trimethyl-) is unique due to the specific positioning of the dimethyl groups on the phenylene ring, which imparts distinct chemical and physical properties compared to its analogs. This unique structure enhances its stability and reactivity, making it suitable for specialized applications .

Properties

CAS No.

62347-03-9

Molecular Formula

C16H32Si2

Molecular Weight

280.59 g/mol

IUPAC Name

[2,4-dimethyl-5-(trimethylsilylmethyl)cyclohexa-1,3-dien-1-yl]methyl-trimethylsilane

InChI

InChI=1S/C16H32Si2/c1-13-9-14(2)16(12-18(6,7)8)10-15(13)11-17(3,4)5/h9,15H,10-12H2,1-8H3

InChI Key

ZVLVZEUIVRLDKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(CC1C[Si](C)(C)C)C[Si](C)(C)C)C

Origin of Product

United States

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